
1-(But-3-yn-2-ylsulfanyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(But-3-yn-2-ylsulfanyl)ethan-1-one is an organic compound characterized by the presence of a sulfanyl group attached to an ethanone moiety
Métodos De Preparación
The synthesis of 1-(But-3-yn-2-ylsulfanyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of but-3-yn-2-ylsulfanyl chloride with ethanone under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(But-3-yn-2-ylsulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Aplicaciones Científicas De Investigación
1-(But-3-yn-2-ylsulfanyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(But-3-yn-2-ylsulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, affect cellular signaling pathways, and influence gene expression. These effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.
Comparación Con Compuestos Similares
1-(But-3-yn-2-ylsulfanyl)ethan-1-one can be compared with other similar compounds, such as:
1-(Prop-2-yn-1-ylsulfanyl)ethan-1-one: This compound has a similar structure but with a propynyl group instead of a butynyl group.
2-(3-But-3-ynyl-3H-diazirin-3-yl)ethanol: This compound contains a diazirinyl group, making it useful for photoaffinity labeling studies.
1-(5-Amino-2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one: This compound has an indolyl group, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C6H8OS |
|---|---|
Peso molecular |
128.19 g/mol |
Nombre IUPAC |
S-but-3-yn-2-yl ethanethioate |
InChI |
InChI=1S/C6H8OS/c1-4-5(2)8-6(3)7/h1,5H,2-3H3 |
Clave InChI |
XRRLVBAMPOMMJE-UHFFFAOYSA-N |
SMILES canónico |
CC(C#C)SC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



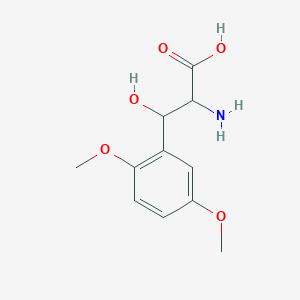
![3-[(2S)-Oxiran-2-yl]benzonitrile](/img/structure/B13541476.png)
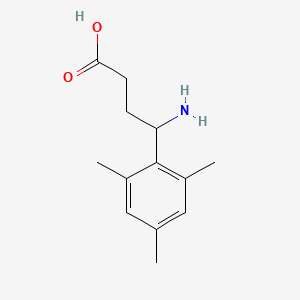
![Ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13541489.png)

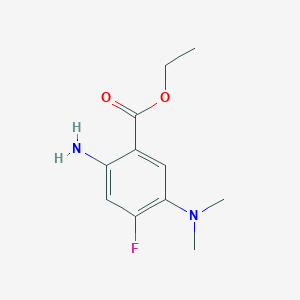
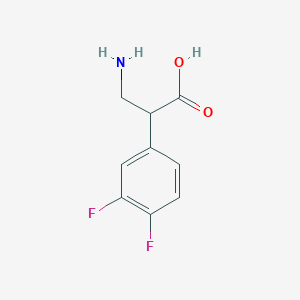

![1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine](/img/structure/B13541515.png)
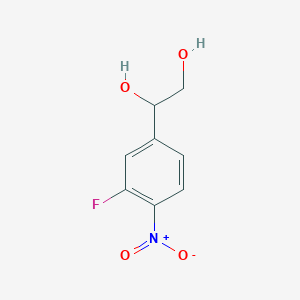
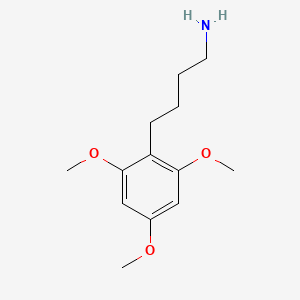

![Tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13541541.png)
